molecular formula C17H11N3O6S2 B11706031 (5E)-5-[4-(2,4-dinitrophenoxy)benzylidene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one

(5E)-5-[4-(2,4-dinitrophenoxy)benzylidene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11706031
M. Wt: 417.4 g/mol
InChI Key: PKFSEDKPJDGLNI-OVCLIPMQSA-N
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Description

(5E)-5-[4-(2,4-dinitrophenoxy)benzylidene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a thiazolidinone core, which is a five-membered ring containing both sulfur and nitrogen atoms, and is substituted with a dinitrophenoxy group and a benzylidene moiety. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-[4-(2,4-dinitrophenoxy)benzylidene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one typically involves a multi-step process. One common method starts with the preparation of the thiazolidinone core, which can be synthesized through the cyclization of appropriate thiourea derivatives with α-haloketones under basic conditions. The benzylidene group is then introduced via a condensation reaction with an aldehyde, and the dinitrophenoxy group is added through a nucleophilic substitution reaction with a suitable phenol derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-[4-(2,4-dinitrophenoxy)benzylidene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro groups can be reduced to amines using reducing agents such as tin(II) chloride or catalytic hydrogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, catalytic hydrogenation.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted phenoxy derivatives.

Scientific Research Applications

(5E)-5-[4-(2,4-dinitrophenoxy)benzylidene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure and reactivity.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of (5E)-5-[4-(2,4-dinitrophenoxy)benzylidene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound’s thiazolidinone core can interact with enzymes or receptors, potentially inhibiting their activity. The dinitrophenoxy group may also contribute to its biological activity by interacting with cellular components, leading to various biochemical effects. The exact pathways and molecular targets are still under investigation, but the compound’s unique structure suggests multiple modes of action.

Properties

Molecular Formula

C17H11N3O6S2

Molecular Weight

417.4 g/mol

IUPAC Name

(5E)-5-[[4-(2,4-dinitrophenoxy)phenyl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C17H11N3O6S2/c1-18-16(21)15(28-17(18)27)8-10-2-5-12(6-3-10)26-14-7-4-11(19(22)23)9-13(14)20(24)25/h2-9H,1H3/b15-8+

InChI Key

PKFSEDKPJDGLNI-OVCLIPMQSA-N

Isomeric SMILES

CN1C(=O)/C(=C\C2=CC=C(C=C2)OC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])/SC1=S

Canonical SMILES

CN1C(=O)C(=CC2=CC=C(C=C2)OC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])SC1=S

Origin of Product

United States

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